molecular formula C6H13N3O2 B1339024 Boc-guanidine CAS No. 219511-71-4

Boc-guanidine

Cat. No. B1339024
CAS RN: 219511-71-4
M. Wt: 159.19 g/mol
InChI Key: UMOZLQVSOVNSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-guanidine, also known as N-Boc-guanidine or 1-(tert-Butoxycarbonyl)guanidine, is used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of guanidines has been a topic of interest in recent years. Some of the methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . A method involving bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound, has also been reported .


Molecular Structure Analysis

Boc-guanidine has the molecular formula C6H13N3O2 .


Chemical Reactions Analysis

Guanidines have been synthesized via various methods, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . The guanidine moiety is fully protonated under physiological conditions due to its strong basicity .


Physical And Chemical Properties Analysis

Boc-guanidine is a solid at room temperature . It has a molecular weight of 159.19 .

Scientific Research Applications

Guanidinylating Agent

Boc-guanidine is used as a guanidinylating agent due to its ability to donate a guanidine group in chemical reactions. This application is crucial in the synthesis of various compounds, particularly in pharmaceuticals where guanidine moieties are often required for biological activity .

Synthesis of 2-Aminoimidazoles

It serves as a key intermediate in the synthesis of 2-aminoimidazoles, which are important heterocyclic compounds with a wide range of applications, including medicinal chemistry and as building blocks for more complex molecules .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, Boc-guanidine plays a role in the synthesis of drugs that may contain guanidine or its derivatives as part of their molecular structure .

Allylation Reactions

Boc-guanidine can act as a nucleophile in allylation reactions. This property allows it to form mono-allylated products when bearing two electron-withdrawing groups, and diallylated products when tri-Boc-guanidine is used under similar conditions .

Organocatalysis

The compound finds application in organocatalysis due to its superbases properties. Bicyclic guanidine-containing compounds, for example, have received attention for their use in organocatalytic reactions .

Chiral Compound Synthesis

In chiral compound synthesis, Boc-guanidine’s diverse functionalities make it a valuable component for newer organocatalytic applications. Its structural versatility allows it to be classified into open chain, monocyclic, and bicyclic structures, each with its own set of applications .

Mechanism of Action

Target of Action

Boc-guanidine, like other guanidine derivatives, is known for its versatility in chemistry and its application in a variety of biological activities . . Guanidine derivatives are known to interact with various biological targets, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .

Mode of Action

Guanidine derivatives are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidine a very versatile functional group for compounds with biological activity. The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidine derivatives are known to be involved in a variety of biological activities and could potentially affect multiple biochemical pathways .

Pharmacokinetics

A synthetic route to access labelled agmatine, a guanidine derivative, has been developed, which could be very helpful to study the pharmacokinetics and bio-distribution of neurotransmitters and their metabolites in vitro and in vivo .

Result of Action

Guanidine derivatives are known for their diverse biological activities, including their roles as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Action Environment

It’s known that the guanidine moiety is fully protonated under physiological conditions due to its strong basicity . This could suggest that changes in pH could potentially influence the action and stability of Boc-guanidine.

Safety and Hazards

Boc-guanidine is harmful if swallowed and can cause skin and eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Guanidines have been used in the design of novel histamine H3R antagonists with additional breast anticancer activity and cholinesterases inhibitory effect . They have also been used in the functionalization of cotton fabrics for achieving permanent antibacterial activity . These developments suggest potential future directions for the use of Boc-guanidine and other guanidines in various fields.

properties

IUPAC Name

tert-butyl N-(diaminomethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZLQVSOVNSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464004
Record name Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219511-71-4
Record name Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-guanidine
Reactant of Route 2
Reactant of Route 2
Boc-guanidine
Reactant of Route 3
Reactant of Route 3
Boc-guanidine
Reactant of Route 4
Boc-guanidine
Reactant of Route 5
Reactant of Route 5
Boc-guanidine
Reactant of Route 6
Reactant of Route 6
Boc-guanidine

Q & A

Q1: What is N-(Aminoiminomethyl)-carbamic acid, 1,1-Dimethylethyl Ester (Boc-guanidine) primarily used for in synthetic chemistry?

A1: Boc-guanidine is widely employed as a versatile reagent for introducing guanidine groups into molecules. Its primary uses include serving as a guanidinylating agent and as a building block for synthesizing 2-aminoimidazoles. []

Q2: Can you provide the structural characterization of Boc-guanidine?

A2:
Molecular Formula: C6H13N3O2 []* Molecular Weight: 159.19 g/mol []* InChI: 1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) []* InChIKey:* UMOZLQVSOVNSCA-UHFFFAOYSA-N []

Q3: How stable is the Boc protecting group in Boc-guanidine under different conditions?

A4: While stable under basic aqueous conditions and generally inert to many nucleophiles, [] the Boc group in Boc-guanidine is susceptible to acidic conditions. Exposure to acids leads to its decomposition, yielding carbon dioxide (CO2) and isobutylene as byproducts. [] Stability tests on di-Boc-guanidine (structurally similar) showed varying decomposition rates depending on the acid used (acetic acid, trifluoroacetic acid, hydrochloric acid). []

Q4: Are there alternative protecting groups for guanidine compared to Boc?

A5: Yes, besides Boc, other protecting groups like triflyl (Tf), Cbz (carboxybenzyl), and urethane have been explored in guanidine chemistry. Researchers have synthesized reagents like N,N′,N″-tri-Cbz-guanidine, N,N′-di-Boc-N″-triflylguanidine, and N,N′-di-Cbz-N″-triflylguanidine for various guanidinylation reactions. [, , , ]

Q5: Can you describe an example of Boc-guanidine being used in a multi-step synthesis?

A6: In the total synthesis of the marine alkaloid palau'amine, researchers utilized a bis(Boc)-protected guanidine derivative. The protected guanidine was reacted with an allylic bromide via a displacement reaction. This step was crucial in constructing a key intermediate with the correct stereochemistry for the complex natural product. []

Q6: Are there any known applications of Boc-guanidine in the synthesis of potentially bioactive molecules?

A7: Yes, Boc-guanidine derivatives have been employed in developing potential pharmaceuticals. For instance, researchers synthesized all diastereomers of cyclic pseudo-dipeptides designed as mimics of cyclic CXCR4 pentapeptide antagonists. This involved a double Mitsunobu reaction using bis(Boc)guanidine to introduce the guanidyl functions. [] Another example is the synthesis of no-carrier-added [*I]MIBG and its precursor using bis(Boc)-protected guanidine derivatives, aiming for imaging tumors of neuroendocrine origin. []

Q7: How is the reactivity of Boc-guanidine derivatives modulated in synthetic applications?

A8: The reactivity of Boc-guanidine derivatives can be fine-tuned by altering the number of Boc protecting groups. For example, tri-Boc-guanidine, bearing three electron-withdrawing Boc groups, acts as a more reactive nucleophile in palladium- or iridium-catalyzed allylic substitution reactions compared to its di-Boc counterpart. This allows for the selective synthesis of mono- or diallylated guanidine products. []

Q8: Have any novel reactions or applications been discovered for Boc-guanidine derivatives?

A9: Research has uncovered a novel cyclization reaction involving bis-Boc-guanidines. Under microwave irradiation and in the presence of amines, these compounds undergo intramolecular cyclization to form 1,3,5-oxadiazinones. This finding offers a new traceless synthesis route for this heterocyclic scaffold. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.